Zolpidem hydrochloride monohydrate
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Overview
Description
Zolpidem hydrochloride monohydrate is a sedative-hypnotic medication primarily used for the short-term treatment of insomnia. It is a nonbenzodiazepine hypnotic of the imidazopyridine class, which enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 (BZ1) receptor . This compound is marketed under various brand names, including Ambien, Edluar, and Intermezzo .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zolpidem can be synthesized through a multi-step process. One efficient method involves a three-step microwave-assisted synthesis . This method utilizes easily accessible and inexpensive starting materials, resulting in high yields and purity. Another scalable method involves a CuI/BINOL-mediated tandem reaction of imine and alkyne . This two-step sequence includes imine formation followed by a tandem reaction, producing zolpidem in a 54% isolated yield.
Industrial Production Methods: Industrial production of zolpidem often involves the preparation of its tartrate salt. This is achieved by mixing the substrates in methanol and allowing the crystals to settle overnight . The resulting crystals are then filtered to obtain the desired salt with high purity.
Chemical Reactions Analysis
Types of Reactions: Zolpidem undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The synthesis of zolpidem involves reagents such as CuI/BINOL for the tandem reaction of imine and alkyne . Other catalysts used in the synthesis include nanocopper oxide, Cu-Mn spinel oxide, and CuSO4-glucose .
Major Products: The major product formed from these reactions is zolpidem itself, which is often converted into its tartrate salt for pharmaceutical use .
Scientific Research Applications
Zolpidem hydrochloride monohydrate has a wide range of scientific research applications:
Chemistry: In chemistry, zolpidem is studied for its unique imidazopyridine structure and its interactions with various catalysts and reagents during synthesis .
Biology: In biological research, zolpidem is used to study its effects on neuronal activity. For example, it has been shown to reduce hippocampal neuronal activity in freely behaving mice .
Medicine: Medically, zolpidem is primarily used to treat insomnia. It has also been investigated for its potential to restore brain function in patients in a vegetative state following brain injury .
Industry: In the pharmaceutical industry, zolpidem is used to develop various formulations, including immediate-release and extended-release tablets .
Mechanism of Action
Zolpidem exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 (BZ1) receptor . This results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability, leading to its sedative and hypnotic effects .
Comparison with Similar Compounds
Zaleplon: Another nonbenzodiazepine hypnotic used for the short-term treatment of insomnia.
Eszopiclone: A nonbenzodiazepine hypnotic that is also used to treat insomnia.
Uniqueness: Zolpidem is unique in its selective agonism at the BZ1 receptor, which results in minimal anxiolytic, myorelaxant, and anticonvulsant properties compared to other nonbenzodiazepine hypnotics . This selectivity makes zolpidem particularly effective for inducing sleep without significant residual effects.
Properties
CAS No. |
299397-16-3 |
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Molecular Formula |
C19H24ClN3O2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide;hydrate;hydrochloride |
InChI |
InChI=1S/C19H21N3O.ClH.H2O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;;/h5-10,12H,11H2,1-4H3;1H;1H2 |
InChI Key |
YELFUPKDSOBFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.O.Cl |
Origin of Product |
United States |
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